Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
propyl 5-oxo-1,2-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-12-7(11)5-6(10)9-4-8-5/h2-4H2,1H3,(H,9,10) |
InChI Key |
CCDQFMDXXGQTIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NCNC1=O |
Origin of Product |
United States |
Preparation Methods
Esterification to Form Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate
Once the imidazole-4-carboxylic acid is obtained, esterification with propanol or propyl alcohol derivatives is performed to yield the propyl ester.
Typical Esterification Methods:
- Acid-catalyzed esterification using propanol and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)
- Use of propyl halides or propyl sulfonates in nucleophilic substitution reactions on the carboxylate salt
- Activation of the carboxylic acid as an acid chloride or anhydride followed by reaction with propanol
-
- Temperature: reflux conditions (typically 60-110° C depending on solvent)
- Solvent: often anhydrous conditions with solvents like toluene or dichloromethane
- Catalyst: mineral acids or acid resins
Notes:
The esterification step must be carefully controlled to avoid hydrolysis or side reactions on the imidazole ring. Purification is typically achieved by crystallization or chromatography.
Alternative Synthetic Routes and Mechanistic Insights
Recent research (2022) on imidazole-4-carboxamides provides insights into regioselective synthesis routes involving substituted imidazole derivatives, which may be adapted for ester synthesis.
Self-Assisted Cyclization:
The presence of a 2-hydroxyaryl group in the precursor imines promotes intramolecular hydrogen shifts that favor imidazole ring formation and substitution patterns.Computational Studies:
The regioselectivity and reaction pathways have been studied computationally, showing that intramolecular proton transfers and hydrogen abstractions are key to forming the imidazole core efficiently.Implications for Propyl Ester Synthesis:
While these studies focus on carboxamides, the mechanistic understanding can guide the design of synthetic routes for esters like this compound by optimizing substituent effects and reaction conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Potential Applications
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate has potential applications in several areas:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
- Agrochemicals: It can be used in the synthesis of various agrochemicals, such as pesticides, herbicides, and fungicides.
- Organic Synthesis: It serves as a versatile building block in organic synthesis for the preparation of more complex molecules.
- Material Science: It can be explored for the development of new materials with specific properties.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various reactions typical of imidazole derivatives. These may include:
- Alkylation: Reactions with alkyl halides to introduce alkyl groups at various positions on the imidazole ring.
- Acylation: Reactions with acyl halides or anhydrides to introduce acyl groups, modifying its chemical properties.
- Condensation Reactions: Participating in condensation reactions to form larger, more complex structures.
- Cycloaddition Reactions: Involvement in cycloaddition reactions to create novel heterocyclic compounds.
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its mechanism of action and potential side effects. These studies typically focus on:
- Protein Binding: Investigating its ability to bind to specific proteins, which can provide insights into its biological activity.
- Enzyme Inhibition: Assessing its potential to inhibit or activate enzymes, which is relevant for drug development.
- Cellular Uptake: Studying how it is taken up by cells and its distribution within the cellular environment.
- Metabolic Pathways: Examining its metabolic pathways to understand how it is processed and eliminated by the body.
Such studies are essential for assessing safety and effectiveness in therapeutic applications.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| Methyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | 0.90 | Methyl derivative with similar biological activities |
| 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | 0.75 | Contains an amino group; potential for different reactivity |
| 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | 0.73 | Tetrahydropyrimidine structure; diverse applications |
| Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | 0.72 | Calcium salt form; implications in nutritional applications |
| 2-Amino-1H-imidazole-5-carboxylic acid | 0.62 | Simple imidazole derivative; known for various activities |
These compounds highlight the unique attributes of this compound while showcasing its potential as a versatile scaffold for further development in medicinal chemistry.
Imidazole Derivatives and their Applications
Mechanism of Action
The mechanism of action of propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents | Potential Applications |
|---|---|---|---|---|---|---|
| Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate | 952734-99-5 | C₇H₁₀N₂O₃ | 170.17 | 97% | Propyl ester, ketone | Intermediate in organic synthesis |
| Ethyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate | 91147-42-1 | C₆H₈N₂O₃ | 156.14 | 97% | Ethyl ester, ketone | Catalyst in hydrogen-bonded networks |
| Isothis compound | 952735-34-1 | C₇H₁₀N₂O₃ | 170.17 | 97% | Isopropyl ester, ketone | Crystallization studies |
| 5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate | N/A | C₅H₅N₃O₅ | 203.12 | N/A | Hydroxy, ureido, carboxylate | Biomarker for metabolic studies |
Key Observations:
Alkyl Chain Effects: The ethyl (C₂H₅), propyl (C₃H₇), and isopropyl (C₃H₇ branched) esters differ in steric bulk and lipophilicity. The propyl ester balances solubility and molecular weight, making it a versatile intermediate compared to the shorter ethyl chain .
This enhances hydrogen-bonding capacity, suggesting utility in biological systems (e.g., as a biomarker for metabolic disorders) .
Purity and Synthetic Utility :
- All three esters (ethyl, propyl, isopropyl) are synthesized with 97% purity, indicating standardized protocols for imidazole derivatives .
Hydrogen-Bonding Patterns :
- Imidazole rings with electron-withdrawing groups (e.g., ketone at position 5) stabilize hydrogen-bonded networks, critical for crystal engineering. Ethyl and propyl esters may exhibit similar packing motifs, while isopropyl’s branching could disrupt these patterns .
Biological Activity
Propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate (CAS Number: 952735-34-1) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities. The findings are supported by various studies and case reports, providing a comprehensive understanding of this compound's pharmacological potential.
- Molecular Formula : C₇H₁₀N₂O₃
- Molecular Weight : 170.17 g/mol
- Structure : The compound features an imidazole ring, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of imidazole, including this compound, exhibit significant antibacterial properties. For instance:
- A study evaluated the antibacterial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC of 2 µg/mL) .
Anticancer Activity
The anticancer properties of imidazole derivatives have been widely documented. For example:
- Research highlighted that certain imidazole compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This mechanism is often attributed to the ability of these compounds to interact with DNA and disrupt cellular processes .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Properties :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing propyl 5-oxo-2,5-dihydro-1H-imidazole-4-carboxylate, and how can side-product formation be minimized?
- Answer : The synthesis of imidazole derivatives often involves condensation reactions. For example, refluxing a mixture of 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-substituted precursor in acetic acid (3–5 hours) yields crystalline products . To minimize side reactions (e.g., dimerization or oxidation), stoichiometric ratios of reactants must be tightly controlled, and inert atmospheres (N₂/Ar) are recommended. Purification via recrystallization from DMF/acetic acid mixtures can isolate the target compound effectively .
Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-resolution detectors, followed by structure solution using SHELXS/SHELXD and refinement via SHELXL . WinGX provides a comprehensive interface for data processing, while ORTEP for Windows visualizes anisotropic displacement parameters . For hydrogen-bonding analysis, graph-set theory (as applied in quinoxaline analogs) can map intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing the compound’s purity and functional groups?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments and carbonyl groups. Infrared (IR) spectroscopy confirms the presence of C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures compound integrity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what validation methods are required?
- Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to target proteins, such as viral spike glycoproteins. For SARS-CoV-2, comparative studies against reference inhibitors (e.g., remdesivir) require validation via Molecular Dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability . Free energy calculations (MM-PBSA/GBSA) quantify interaction energies, while ADMET predictions evaluate pharmacokinetic properties .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Answer : For disordered regions, partial occupancy refinement in SHELXL with geometric restraints (e.g., DFIX, SIMU) improves model accuracy. Twinned data (e.g., pseudo-merohedral twinning) requires integration of HKLF5 files and twin law matrices (e.g., -h, -k, -l) during refinement . Hirshfeld surface analysis (via CrystalExplorer) quantifies close contacts and resolves packing ambiguities .
Q. How do hydrogen-bonding patterns influence the compound’s stability and solubility in polar solvents?
- Answer : Graph-set analysis (R²₂(8), C(6) motifs) reveals intermolecular hydrogen bonds (N-H···O, O-H···O) that stabilize crystal lattices . Solubility in polar solvents (e.g., DMSO, ethanol) correlates with the compound’s ability to form hydrogen bonds with solvent molecules. Quantitative structure-property relationship (QSPR) models predict solubility using descriptors like polar surface area and logP .
Q. What are the acute exposure risks of handling this compound, and how can laboratory protocols mitigate these?
- Answer : While direct toxicity data are limited, analogous chloroformates (e.g., propyl chloroformate) suggest respiratory and dermal hazards. Acute Exposure Guideline Levels (AEGLs) recommend using fume hoods, PPE (nitrile gloves, lab coats), and grounding conductive containers to prevent static discharge . Spill protocols require neutralization with sodium bicarbonate and disposal in sealed, labeled containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
